molecular formula C14H16O2 B14311895 2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one CAS No. 113660-62-1

2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one

Cat. No.: B14311895
CAS No.: 113660-62-1
M. Wt: 216.27 g/mol
InChI Key: JGZNQPFUEQYNKT-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one is an organic compound with a unique structure that includes a methoxy group, a methyl group, and a phenyl group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one can be achieved through several methods. One common approach involves the reaction of 4-methyl-4-phenyl-2-cyclohexen-1-one with methanol in the presence of an acid catalyst. The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes that utilize specific catalysts to enhance the reaction rate and yield. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the methoxy group.

Scientific Research Applications

2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity, receptor binding, or other cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler analog without the methoxy, methyl, and phenyl groups.

    4-Isopropyl-2-cyclohexen-1-one: Similar structure with an isopropyl group instead of the methoxy group.

    2-Methyl-2-cyclohexen-1-one: Contains a methyl group but lacks the methoxy and phenyl groups.

Uniqueness

2-Methoxy-4-methyl-4-phenyl-2-cyclohexen-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and reactivity, while the phenyl group contributes to its stability and potential interactions with biological targets.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

113660-62-1

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-methoxy-4-methyl-4-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C14H16O2/c1-14(11-6-4-3-5-7-11)9-8-12(15)13(10-14)16-2/h3-7,10H,8-9H2,1-2H3

InChI Key

JGZNQPFUEQYNKT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(=C1)OC)C2=CC=CC=C2

Origin of Product

United States

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